molecular formula C6H2BrI2NO2 B11940488 2-Bromo-1,3-diiodo-5-nitrobenzene CAS No. 6311-50-8

2-Bromo-1,3-diiodo-5-nitrobenzene

Cat. No.: B11940488
CAS No.: 6311-50-8
M. Wt: 453.80 g/mol
InChI Key: TUNTVWMBCNWDQA-UHFFFAOYSA-N
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Description

2-Bromo-1,3-diiodo-5-nitrobenzene is an organic compound with the molecular formula C6H2BrI2NO2 It is a derivative of benzene, characterized by the presence of bromine, iodine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-diiodo-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of bromobenzene to introduce the nitro group, followed by iodination to add the iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and iodine with a suitable oxidizing agent for iodination .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-diiodo-5-nitrobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Sulfuric acid and nitric acid.

    Iodination: Iodine and an oxidizing agent.

    Reduction: Tin and hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Reduction of Nitro Group: Formation of 2-Bromo-1,3-diiodo-5-aminobenzene.

    Substitution Reactions: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1,3-diiodo-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-diiodo-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,3-diiodo-5-nitrobenzene is unique due to the specific arrangement of bromine, iodine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

CAS No.

6311-50-8

Molecular Formula

C6H2BrI2NO2

Molecular Weight

453.80 g/mol

IUPAC Name

2-bromo-1,3-diiodo-5-nitrobenzene

InChI

InChI=1S/C6H2BrI2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H

InChI Key

TUNTVWMBCNWDQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)Br)I)[N+](=O)[O-]

Origin of Product

United States

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